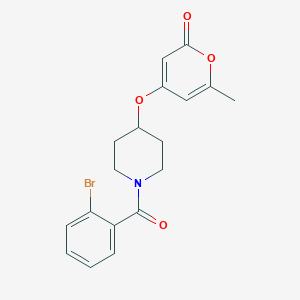
4-((1-(2-bromobenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((1-(2-bromobenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one, also known as BPIP, is a chemical compound that has gained significant attention in scientific research. BPIP belongs to the class of pyranones and has been studied for its potential in treating various diseases.
Applications De Recherche Scientifique
Organic Synthesis and Chemical Characterization
Synthesis of Heterocyclic Compounds : The compound's chemical structure suggests its potential utility in the synthesis of heterocyclic compounds. For instance, research has shown the use of piperidine as a catalyst in the Michael addition of active methylene compounds to synthesize a series of 2-amino-4-aryl-4H-1-benzothieno[3,2-b]pyran-3-carboxylates, showcasing the versatility of similar structures in organic synthesis (Bakhouch et al., 2015).
Microwave-Assisted Synthesis : Novel methodologies, such as microwave-assisted synthesis, have been employed to design and synthesize complex pyran derivatives, demonstrating the evolving techniques in chemical synthesis that could apply to the compound (Hadiyal et al., 2020).
Biological Screening and Activities
Antibacterial and Antifungal Activities : Compounds with structural similarities have been screened for antibacterial and antifungal activities, indicating the potential of "4-((1-(2-bromobenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one" in biomedical applications (Kalaria et al., 2014).
Anticancer Properties : Research into fluoro-substituted benzo[b]pyran derivatives has revealed anti-lung cancer activity, suggesting that modifications of the core structure, such as those found in "this compound," could yield promising anticancer agents (Hammam et al., 2005).
GyrB Inhibitors for Tuberculosis : Thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors, highlighting the potential for compounds with a piperidine moiety to contribute to tuberculosis treatment strategies (Jeankumar et al., 2013).
Propriétés
IUPAC Name |
4-[1-(2-bromobenzoyl)piperidin-4-yl]oxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO4/c1-12-10-14(11-17(21)23-12)24-13-6-8-20(9-7-13)18(22)15-4-2-3-5-16(15)19/h2-5,10-11,13H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRBBJPZBQWGGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

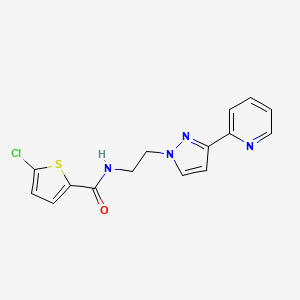
![Ethyl 4-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2731056.png)
![1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2731058.png)
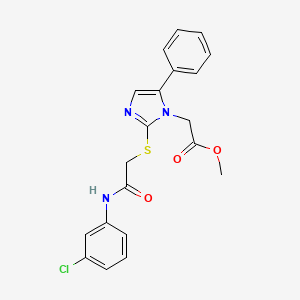
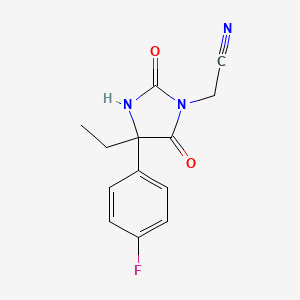
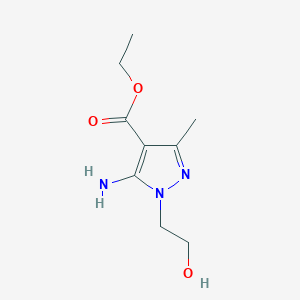
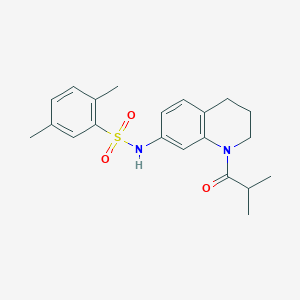
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(3,4-dihydro-2H-chromen-6-yl)acetamide;hydrochloride](/img/structure/B2731066.png)
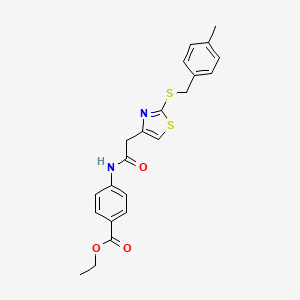
![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone](/img/structure/B2731069.png)

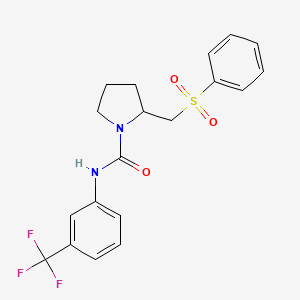
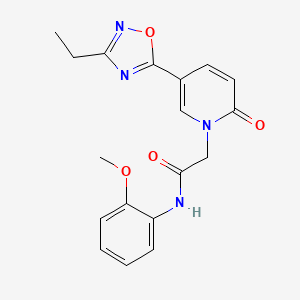
![5-Oxaspiro[2.5]octane-2-carbaldehyde](/img/structure/B2731078.png)